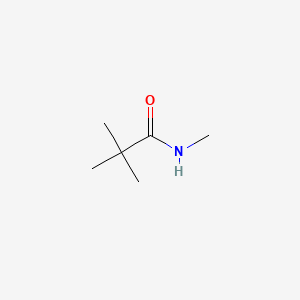

N-Methyltrimethylacetamide

説明

Contextualization within N-Alkylated Amide Chemistry

N-alkylated amides are a fundamental class of compounds with widespread applications in the pharmaceutical, biological, and organic chemical industries. sigmaaldrich.comrsc.org The process of N-alkylation, which involves the substitution of the hydrogen atom on an amide's nitrogen with an alkyl group, significantly alters the compound's physical and chemical properties. Unlike primary or secondary amides, tertiary amides like N-Methyltrimethylacetamide lack an N-H bond and therefore cannot act as hydrogen bond donors. This structural modification influences their reactivity, solubility, and intermolecular interactions.

The synthesis of N-alkylated amides has been an area of significant research, with methods ranging from the N-alkylation of amides with alcohols to reactions with alkyl halides. sigmaaldrich.comrsc.orgstackexchange.com The reactivity of the amide bond itself can be affected by N-alkylation. For instance, studies on N-alkylated twisted amides have shown that N-alkylation can lead to increased non-planarity around the N-C(O) bond, which in turn can activate the otherwise stable amide bond towards cleavage. nih.gov

This compound, as a specific example, embodies the characteristics of a sterically hindered tertiary amide. Its structure consists of a propanamide backbone with two methyl groups on the alpha carbon and a methyl group on the nitrogen. ontosight.ai Spectroscopic studies, such as Fourier-transform infrared (FTIR) spectroscopy of the related N-1,2,2-trimethylpropanamide, have been used to investigate the nature of N-H···π hydrogen bonding in N-monosubstituted amides, providing insight into the intermolecular forces at play. scispace.com The compound's structure prevents self-association through hydrogen bonding, a key feature of primary and secondary amides, leading to distinct physical properties.

Interactive Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO | nih.gov |

| Molecular Weight | 115.176 g/mol | nih.gov |

| IUPAC Name | N,2,2-trimethylpropanamide | nih.gov |

| CAS Number | 6830-83-7 | nih.gov |

| Melting Point | 86-91ºC | mt.com |

| Boiling Point | 105-110ºC at 15mmHg | mt.com |

| Density | 0.892 g/mL at 25 °C | chemicalbook.com |

Significance in Advanced Chemical Synthesis and Material Science

The utility of this compound in contemporary research is most prominent in specialized areas of chemical synthesis and the development of bioactive molecules, which is a cornerstone of material science. ontosight.ai

In the field of material science , particularly in the context of biomaterials and medicinal chemistry, this compound has emerged as a significant fragment molecule for drug discovery. indexcopernicus.com It has been used in crystallographic screening studies to probe the binding sites of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are considered important pharmacological targets. rsc.orgresearchgate.net Specifically, this compound has been shown to bind to the N-terminal bromodomain of BRD4 and the bromodomain of BAZ2B, mimicking the binding of an acetylated lysine side chain. researchgate.netacs.org This research is critical for the fragment-based design of potent and selective inhibitors for these protein targets, which are implicated in cancer and other diseases. The development of such inhibitors represents a key aspect of advanced materials research, focusing on creating new molecules with specific biological functions. njit.edu Furthermore, derivatives such as 3-Chloro-N,2,2-trimethylpropanamide are being investigated for their own biological activities, including potential herbicidal and pharmaceutical applications, highlighting the role of the core structure as a scaffold for new functional materials.

Overview of Current Research Trajectories and Open Questions

Current research involving this compound is largely concentrated on its application in biochemistry and polymer chemistry, with several promising trajectories and unresolved questions.

A primary research trajectory is its continued use in fragment-based drug discovery . The successful use of this compound to map the binding pockets of bromodomains like BRD4 and BAZ2B has paved the way for more extensive studies. rsc.orgacs.org An open question in this area is how the scaffold of this compound can be elaborated into more complex and potent inhibitors with high selectivity for specific bromodomains. The exploration of structure-activity relationships (SARs) starting from this simple fragment is an active area of investigation aimed at developing novel therapeutics. nih.gov

Finally, there are open questions regarding the broader synthetic utility and potential applications of this compound and its derivatives. While its chlorinated analogue has shown biological activity, the full potential of this chemical family in agrochemicals and material science is yet to be fully explored. journaljmsrr.com Future research could focus on the synthesis and screening of a library of related N-alkylated, sterically hindered amides to uncover new functionalities and applications, potentially leading to the development of novel solvents, ligands for catalysis, or new classes of bioactive materials. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,3)5(8)7-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKKJBRRKIKWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218458 | |

| Record name | 2,2,N-Trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6830-83-7 | |

| Record name | N,2,2-Trimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,N-Trimethylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006830837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6830-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,N-Trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6830-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Insights for N Methyltrimethylacetamide

Development of Novel Synthetic Routes and Reaction Pathways

The synthesis of N-Methyltrimethylacetamide, from its precursors trimethylacetic acid (pivalic acid) and methylamine (B109427), presents challenges due to the steric hindrance of the trimethylacetyl group. Overcoming this hurdle has led to the development of several advanced synthetic approaches.

Catalytic Approaches to this compound Synthesis

Catalysis offers an efficient means to facilitate the amidation reaction between pivalic acid and methylamine, often under milder conditions than non-catalytic methods. Both metal-based and organic catalysts have proven effective.

A variety of metal catalysts have been employed to promote the formation of this compound. These catalysts typically function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Supported metal catalysts, for instance, offer advantages in terms of stability and reusability. core.ac.uk Organometallic catalysts, including those based on palladium, are also utilized in amidation reactions. nih.gov The choice of metal and ligand can significantly influence the catalyst's reactivity and selectivity. nih.gov

| Catalyst Type | Metal Center | Support/Ligand | Reference |

| Supported Metal Catalyst | Copper | Graphene Oxide | core.ac.uk |

| Supported Metal Catalyst | Platinum | Carbon | core.ac.uk |

| Organometallic Catalyst | Palladium | Di(4-pyridyl)ethylene | nih.gov |

| Metal Complex | Iron | N/A | mdpi.com |

| Metal Complex | Rhodium | N/A | mdpi.com |

| Metal Complex | Copper | N/A | mdpi.com |

Table 1: Examples of Metal Catalysts Used in Amidation Reactions

Organocatalysis has emerged as a powerful, metal-free alternative for amide bond formation. nih.gov In the context of this compound synthesis, pivalic acid itself can act as a Brønsted acid catalyst in a biomimetic approach to peptide bond formation, albeit with high catalyst loading. mdpi.com This self-catalysis highlights the potential for acidic organic molecules to promote amidation. Other organocatalytic systems often rely on activation of the carboxylic acid through the formation of a more reactive intermediate. birmingham.ac.uknih.gov

| Catalyst Type | Description | Key Feature | Reference |

| Brønsted Acid | Pivalic Acid (self-catalysis) | Biomimetic, high loading | mdpi.com |

| Push-Pull Ethylene | Diaminomethylenemalononitrile (DMM) | Utilizes vinylogous amide proton | nih.gov |

| Bifunctional Catalyst | Squaramide-sulfonamide motif | Multiple hydrogen bond donors | nih.gov |

Table 2: Examples of Organocatalytic Strategies in Amidation

Non-Catalytic Advanced Synthetic Techniques

While catalytic methods are prevalent, several non-catalytic techniques have been developed for the synthesis of amides, including this compound. These methods often involve the use of stoichiometric activating agents or unique reaction conditions. One such method involves the in-situ generation of sulfinylamides from the reaction of amines with prop-2-ene-1-sulfinyl chloride, which then efficiently react with carboxylic acids like pivalic acid. researchgate.net Additionally, direct condensation of a carboxylic acid and an amine can be achieved under solvent-free conditions at elevated temperatures. researchgate.net

Mechanistic Elucidation of Amidation Reactions involving Trimethylacetic Acid Precursors

The mechanism of amidation, particularly with a sterically hindered carboxylic acid like pivalic acid, is a subject of detailed study. In metal-catalyzed reactions, the mechanism often involves the coordination of the metal to the carboxylic acid, enhancing its electrophilicity. For organocatalytic reactions, the mechanism can vary. For instance, with bifunctional catalysts, hydrogen bonding plays a crucial role in bringing the reactants together and stabilizing the transition state. nih.gov In transamidation reactions, which involve the exchange of an amine moiety on an amide, mechanistic studies suggest that the reaction can proceed through a metal-amidate complex. mdpi.com Understanding these mechanisms is key to optimizing reaction conditions and developing more efficient catalysts.

Synthesis and Functionalization of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new molecules with tailored properties.

The N-methylation of amides is a common strategy to modify the properties of a molecule. mdpi.com The synthesis of N-methylated derivatives can be achieved through various methods, including the reaction of a secondary amine with a methylating agent. mdpi.com For instance, N-methylated derivatives of norbelladine (B1215549) have been synthesized in a three-step process involving imine formation, hydrogenation, and subsequent N-methylation. mdpi.com

Functionalization of the core N-methylpivalamide structure can be achieved through modifications of the pivaloyl group or by reactions involving the amide N-H bond (though in this compound this is replaced by an N-methyl group). The synthesis of N-(methylthiophenyl)picolinamide derivatives, for example, involves the amide coupling of picolinic acid with substituted anilines. nih.gov The synthesis of N-amide substituted melatonin (B1676174) derivatives has also been reported, where modifications are made to the indole (B1671886) core while retaining an amide side chain. mdpi.com These examples demonstrate the versatility of synthetic methods to create a diverse range of N-methyl amide derivatives.

| Derivative Class | Synthetic Approach | Key Intermediates | Reference |

| N-Methylated Norbelladines | Imine formation, hydrogenation, N-methylation | Imines, secondary amines | mdpi.com |

| N-(methylthiophenyl)picolinamides | Amide coupling | Picolinic acid chloride, substituted anilines | nih.gov |

| N-Amide Substituted Melatonins | Acylation of the indole nitrogen | Melatonin, acid chlorides | mdpi.com |

Table 3: Examples of the Synthesis of N-Methyl Amide Derivatives

Strategies for Structural Modification and Functional Group Introduction

The structural modification of this compound, also known as N-methylpivalamide, offers pathways to novel derivatives with tailored properties. Strategies for modification primarily target the three key components of the molecule: the tert-butyl group, the amide linkage, and the N-methyl group. Introducing new functional groups can significantly alter the molecule's chemical and physical characteristics.

The tert-butyl group is generally characterized by its steric bulk and chemical inertness. Direct functionalization of this group is challenging and often requires harsh conditions, such as free-radical halogenation, which may lack selectivity. A more synthetically viable approach involves utilizing a functionalized pivalic acid precursor prior to the amidation step. By starting with a modified acid, a wide variety of functional groups can be incorporated into the acyl portion of the molecule.

The introduction of functional groups is often achieved by selecting appropriately substituted starting materials. For instance, creating derivatives with hydroxyl or amino functionalities on the acyl side would begin with a correspondingly substituted pivalic acid. This precursor-based approach provides a reliable and versatile method for generating structurally diverse this compound analogues.

| Target Site | Strategy | Example Reagents/Precursors | Potential Introduced Group |

|---|---|---|---|

| Acyl (tert-butyl) Group | Use of functionalized pivalic acid precursor | 3-Hydroxy-2,2-dimethylpropanoic acid | Hydroxyl (-OH) |

| N-Alkyl Group | Variation of the amine starting material | Ethylamine, Benzylamine | N-Ethyl, N-Benzyl |

| Amide Nitrogen | Silylation (see section 2.2.2) | Chlorodimethylsilane | Silyl (B83357) groups |

| N-Methyl Group | N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | N-Oxide |

Preparation of Silylated this compound Derivatives

The preparation of silylated derivatives of amides is a common strategy to modify their reactivity and physical properties. For this compound, silylation would typically occur at the amide nitrogen, replacing the methyl group, or more commonly, by starting with a silylated amine. However, direct silylation of a secondary amide nitrogen (N-H) is more straightforward. In the case of a tertiary amide like this compound, synthetic routes often involve building the molecule with a silyl group already in place.

Drawing parallels from the synthesis of related silylated amides, such as N-silylated acetamides, provides mechanistic insights. One established method involves the reaction of N-trimethylsilyl derivatives of amides with bifunctional silanes like chloromethyldimethylchlorosilane. rsc.org Research on the reaction of N-alkyl and N-trimethylsilyl amides with chloromethyldimethylchlorosilane has shown the formation of compounds of the type RCONR′[CH2Si(CH3)2Cl]. researchgate.net A key mechanistic feature in these reactions, particularly with acetamides (R=CH3), is the strong intramolecular coordination between the amide's carbonyl oxygen and the silicon atom, forming a stable five-membered ring. researchgate.net This O-Si chelation is a significant factor in the structure and reactivity of these derivatives.

A general synthetic approach to a silylated this compound derivative could therefore involve:

Reaction of a silylated amine: Reacting N-silylated methylamine with pivaloyl chloride.

Trans-silylation: Reacting this compound with a more reactive silylating agent, although this is less common for tertiary amides.

Building the silyl moiety: Reacting N-methylpivalamide with a reagent like a chlorosilylmethyl ether, which introduces a silicon-containing substituent onto the nitrogen atom.

The steric hindrance from the pivaloyl group's tert-butyl moiety would be expected to influence the kinetics of these reactions, potentially requiring more forcing conditions compared to the less hindered N-methylacetamide. The resulting silylated compounds are valuable intermediates in organic synthesis.

| Silylating Agent/Precursor | General Reaction Type | Key Feature |

|---|---|---|

| Chloromethyldimethylchlorosilane | Reaction with N-silylated amides | Forms (O-Si)-chelated structures. rsc.orgresearchgate.net |

| Hexamethyldisilazane (HMDS) | Silylation of primary/secondary amides | Commonly used to protect N-H groups. |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Trans-silylation | Powerful silylating agent. |

| Chloromethyl(methyl)diacetoxysilane | Trans-silylation | Used in the synthesis of silylmethyl acetamides. researchgate.net |

Comparative Synthetic Studies with Related Amides (e.g., N-Methylacetamide)

A comparative analysis of the synthesis of this compound against its less sterically hindered analogue, N-Methylacetamide, reveals fundamental principles of amide bond formation and steric effects in organic reactions.

Synthesis of N-Methylacetamide: N-Methylacetamide (CH₃CONHCH₃) is readily synthesized through several established methods. A common industrial process involves the direct reaction of acetic acid with methylamine at elevated temperatures (e.g., 70-80 °C), driving off water to form the amide bond. google.com Other routes include the reaction of methylamine with more reactive acetic acid derivatives like acetic anhydride (B1165640) or acetyl chloride, which typically proceed under milder conditions. chemicalbook.com

Synthesis of this compound: The synthesis of this compound ((CH₃)₃CCONHCH₃) follows similar principles but is significantly impacted by the steric bulk of the pivaloyl group's tert-butyl moiety. The direct amidation of pivalic acid with methylamine requires more strenuous conditions (higher temperatures and longer reaction times) to overcome the steric hindrance around the carbonyl carbon. A more efficient and common laboratory-scale synthesis involves the use of an activated pivalic acid derivative. Reacting pivaloyl chloride with methylamine, often in the presence of a base to scavenge the HCl byproduct, provides a high yield of the desired amide under controlled conditions. Another approach involves using coupling reagents, such as pivalic anhydride, which can mediate the amide bond formation under mild, base-free conditions. rsc.org

Mechanistic and Kinetic Comparison: The primary difference in the synthesis of these two amides lies in the reactivity of the electrophilic carbonyl carbon.

Steric Hindrance: The tert-butyl group in the pivaloyl precursor shields the carbonyl carbon from nucleophilic attack by methylamine far more effectively than the methyl group in the acetyl precursor.

Reaction Kinetics: Consequently, the rate of reaction for the formation of this compound is significantly slower than for N-Methylacetamide under identical conditions.

Choice of Reagents: This difference in reactivity often necessitates the use of more highly activated acylating agents (e.g., acid chlorides) for the synthesis of sterically hindered amides like this compound to achieve reasonable yields and reaction times. In contrast, the synthesis of N-Methylacetamide can often be accomplished with less reactive precursors like the carboxylic acid itself. google.com

These comparative studies underscore the profound impact of steric factors on reaction mechanisms and synthetic strategy in organic chemistry.

| Feature | This compound | N-Methylacetamide |

|---|---|---|

| Acyl Group | Pivaloyl ((CH₃)₃CCO-) | Acetyl (CH₃CO-) |

| Steric Hindrance at Carbonyl | High | Low |

| Common Precursors | Pivaloyl chloride, Pivalic anhydride. rsc.org | Acetic acid, Acetic anhydride. google.comchemicalbook.com |

| Typical Reaction Conditions | Often requires activated precursors or more forcing conditions. | Can be formed from direct amidation of the acid at moderate temperatures. google.com |

| Relative Reaction Rate | Slower | Faster |

Advanced Spectroscopic and Computational Characterization of N Methyltrimethylacetamide S Molecular Structure and Dynamics

High-Resolution Spectroscopic Analysis Techniques

The molecular structure and dynamic behavior of N-Methyltrimethylacetamide are elucidated through various high-resolution spectroscopic methods. These techniques provide detailed insights into the molecule's conformational states, the rotational barriers of its chemical bonds, and the nature of its interactions with its surrounding environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution. For this compound, NMR provides critical data on its structural conformation by analyzing the chemical environment of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The chemical shift (δ) in an NMR spectrum indicates the magnetic environment of a nucleus. In this compound, the different functional groups—the N-methyl, the carbonyl carbon, and the trimethylacetyl (pivaloyl) group—exhibit distinct chemical shifts. The analysis of these shifts helps confirm the molecular structure. For instance, the protons of the N-methyl group are magnetically distinct from the protons of the tert-butyl group, leading to separate signals in the ¹H NMR spectrum.

Proton chemical shifts and coupling constants are determined from high-resolution NMR studies of metabolites in solution under conditions of physiological temperature and pH ubc.ca. These parameters can be precisely measured and used for the computer simulation of spectra ubc.ca. In ¹³C NMR, the carbonyl carbon typically appears significantly downfield due to the deshielding effect of the electronegative oxygen atom.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Functional Groups in Amides

| Functional Group | Atom | Typical Chemical Shift (ppm) |

|---|---|---|

| Acetyl Methyl | ¹H | ~2.0 |

| N-Methyl | ¹H | ~2.8 - 3.0 |

| N-Methyl | ¹³C | ~26 |

Note: Data is based on related amide structures like N-methylacetamide and N,N-dimethylacetamide. Actual values for this compound may vary.

Coupling constants (J-values) provide information about the connectivity of atoms through chemical bonds. While the singlet nature of the N-methyl and tert-butyl proton signals in this compound precludes extensive proton-proton coupling analysis within these groups, heteronuclear coupling, such as between carbon and nitrogen, can be investigated in more advanced experiments ubc.ca.

The carbon-nitrogen (C-N) bond in amides possesses a significant degree of double-bond character due to resonance, which restricts free rotation. This restricted rotation can lead to the existence of different conformers or rotamers. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the energetics of these conformational changes, such as the barrier to rotation around the amide bond montana.eduresearchgate.netresearchgate.netsemanticscholar.org.

In a related compound, N,N-dimethylacetamide, the two N-methyl groups are non-equivalent at low temperatures because one is cis and the other is trans to the carbonyl oxygen, resulting in two distinct signals in the NMR spectrum montana.edu. As the temperature increases, the rate of rotation around the C-N bond increases. When the rate of this exchange becomes fast on the NMR timescale, the two distinct signals broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal at higher temperatures researchgate.net.

The temperature at which the two signals merge is known as the coalescence temperature (Tc). By analyzing the line shape of the signals at various temperatures, particularly at the coalescence point, the rate constant (k) for the rotational process can be determined. This allows for the calculation of the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier. Rotational barriers in amides typically fall in the range of 12-80 kJ/mol montana.edu. This method allows for the study of dynamic processes in systems that are at chemical equilibrium montana.edusemanticscholar.org.

Vibrational Spectroscopy (IR and Raman) for Conformational Landscapes and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are highly sensitive to molecular structure, conformation, and non-covalent interactions like hydrogen bonding. For this compound, which is a secondary amide, specific vibrational bands, known as amide bands, are particularly informative.

The infrared spectra of proteins and peptides are characterized by several key absorption bands, with the Amide I and Amide II bands being the most prominent and structurally sensitive. leibniz-fli.de

Amide I Band: This band, appearing in the 1600–1700 cm⁻¹ region, is one of the most useful for studying protein secondary structure. leibniz-fli.de It arises primarily from the C=O stretching vibration of the amide group, accounting for about 70-85% of its potential energy. leibniz-fli.de The exact frequency of the Amide I band is determined by the backbone conformation and hydrogen bonding patterns. leibniz-fli.de Theoretical calculations have shown that this band is a result of the double bond (C=O, C=N) stretching vibration. nih.govresearchgate.net

Amide II Band: Found between 1510 cm⁻¹ and 1580 cm⁻¹, the Amide II band is more complex than Amide I. leibniz-fli.de It originates from a combination of the in-plane N-H bending vibration (40-60% of potential energy) and the C-N stretching vibration (18-40%). leibniz-fli.de Because it involves the N-H bond, this band is characteristic of primary and secondary amides and is sensitive to hydrogen bonding. orientjchem.org

The analysis of these bands in the spectra of this compound can reveal information about its conformational state and any intermolecular hydrogen bonds it may form in condensed phases.

Table 2: Characteristic Amide Bands in Vibrational Spectroscopy

| Band Name | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Modes |

|---|---|---|

| Amide I | 1600 - 1700 | C=O Stretch leibniz-fli.deresearchgate.net |

| Amide II | 1510 - 1580 | N-H Bend, C-N Stretch leibniz-fli.de |

The vibrational frequencies of a solute molecule are influenced by its interactions with the surrounding solvent molecules, a phenomenon known as solvatochromism. nih.gov These solvent-induced frequency shifts provide valuable information about solute-solvent interactions.

For an amide like this compound, the solvent environment can affect the Amide I and Amide II bands significantly. researchgate.net The amide group exists as a resonance hybrid of a neutral and a dipolar form. Polar solvents tend to stabilize the more polar, dipolar resonance structure. This stabilization leads to:

An elongation and weakening of the C=O bond.

An increase in the double-bond character of the C-N bond.

As a result, when moving to a more polar solvent, the Amide I frequency (C=O stretch) typically shifts to a lower wavenumber (a red shift), while the Amide II frequency (involving C-N stretch) shifts to a higher wavenumber (a blue shift). The magnitude of these shifts can be correlated with solvent properties, such as polarity and hydrogen-bonding capability, offering insights into the specific nature of the intermolecular forces at play. researchgate.netresearchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing their mass-to-charge ratio after ionization and fragmentation. For this compound, electron ionization (EI) mass spectrometry reveals distinct fragmentation pathways that provide insight into its molecular structure. The mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of specific bonds. smolecule.comresearchgate.netresearchgate.net

A prominent fragmentation process for tertiary amides like this compound is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the nitrogen atom or the bond between the carbonyl carbon and the tert-butyl group. The large tert-butyl group can readily form a stable carbocation. Analysis of its electron ionization mass spectrum shows significant peaks that correspond to key fragments of the molecule. smolecule.com

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺• | Molecular Ion |

| 114 | [C₆H₁₂NO]⁺ | Loss of a methyl group (•CH₃) |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the C-C(O) bond with charge retention on the nitrogen-containing fragment |

| 72 | [C₄H₁₀N]⁺ | McLafferty-type rearrangement or subsequent fragmentation |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation |

Data sourced from NIST Mass Spectrometry Data Center. smolecule.comacs.org

Isotopic labeling is a technique used to trace the path of atoms through a reaction or to aid in the structural elucidation of fragmentation pathways. epdf.pub A relevant method for this compound is stable isotope dimethyl labeling. This technique involves using isotopically labeled reagents, such as ¹³C- or D-labeled formaldehyde and sodium cyanoborohydride, to tag primary and secondary amines. rsc.orgmdpi.comnih.gov While primarily used in proteomics to quantify peptides, the principles of this technique are applicable to the study of molecules containing dimethylamino groups. By introducing a known mass shift, researchers can differentiate labeled from unlabeled fragments, providing definitive information on the fragmentation processes occurring in the mass spectrometer. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The process involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern, which is dependent on the crystal's internal structure.

For this compound, detailed single-crystal X-ray diffraction data is noted to be limited in the available literature. researchgate.net However, structural parameters can be inferred from computational studies and comparison with related tertiary amides. researchgate.net Theoretical calculations, specifically using the B3LYP/6-31G method, have been employed to predict its molecular geometry. These studies indicate that to minimize van der Waals repulsions between the bulky tert-butyl group and the N-methyl groups, the molecule adopts a conformation with a twist angle of approximately 15–20° between the plane of the amide group and the tert-butyl group. researchgate.net Based on data from analogous tertiary amides, the solid-state packing of this compound would likely be governed by weak intermolecular interactions, potentially adopting common space groups such as P-1 or P2₁/c. researchgate.net

Table 2: Calculated and Inferred Structural Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Calculated Bond Lengths | ||

| C=O | ~1.23 Å | researchgate.net |

| N–C(O) | ~1.34 Å | researchgate.net |

| N–CH₃ | ~1.45 Å | researchgate.net |

| C–C(tert-butyl) | ~1.52 Å | researchgate.net |

| Calculated Torsion Angle | ||

| Amide Plane - Tert-butyl Group | 15–20° | researchgate.net |

| Inferred Crystallographic Properties | ||

| Predicted Crystal System | Monoclinic or Triclinic | researchgate.net |

| Predicted Space Group | P2₁/c or P-1 | researchgate.net |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties of this compound at an atomic level. These methods complement experimental data by offering insights into electronic structure, molecular dynamics, and reactivity that can be difficult to access through experimentation alone. Computational studies on this compound have been used to predict its molecular geometry, including the notable twist between the amide plane and the sterically demanding tert-butyl group. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. acs.org DFT calculations allow for the prediction of various properties, including molecular geometries, vibrational frequencies, and energetics. proquest.com For this compound, DFT methods such as those employing the B3LYP functional have been used to determine its preferred conformation. researchgate.net

These calculations are also crucial for determining the energetics of the molecule, such as its enthalpy of formation and combustion. This data, which has been determined experimentally, provides a benchmark for the accuracy of computational methods. smolecule.com

Table 3: Experimental Energetic Properties of this compound

| Property | Value | Method |

|---|---|---|

| Enthalpy of Formation (Solid, ΔfH°solid) | -341.2 ± 2.1 kJ/mol | Combustion Calorimetry |

| Enthalpy of Combustion (Solid, ΔcH°solid) | -4557.1 ± 1.9 kJ/mol | Combustion Calorimetry |

Data sourced from the NIST Chemistry WebBook. smolecule.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility, particularly the rotation around the C-N amide bond and the movement of the tert-butyl and N-methyl groups. While specific MD studies focusing solely on this compound are not widely documented, the technique is broadly applied to amides to understand their dynamic behavior and interactions with their environment. researchgate.netsolubilityofthings.com

MD simulations are particularly useful for studying solvation effects, revealing how solvent molecules arrange themselves around the solute and influencing its conformation and properties. researchgate.net Such simulations can calculate important thermodynamic properties like the solvation free energy, which quantifies the hydrophilicity or hydrophobicity of a compound. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting spectroscopic parameters that can be directly compared with experimental results. For instance, methods like Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT or MP2 level of theory, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions are vital for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.net

Furthermore, quantum chemistry is used to calculate reactivity descriptors that provide insight into a molecule's chemical behavior. Properties such as gas-phase basicity (GB) and proton affinity (PA) quantify the molecule's ability to accept a proton, which is fundamental to its reactivity in acidic environments.

Table 4: Calculated Reactivity Descriptors for this compound

| Descriptor | Definition | Value (kJ/mol) |

|---|---|---|

| Proton Affinity (PAff) | The negative of the enthalpy change for the gas-phase protonation reaction. | 933.4 |

| Gas Basicity (BasG) | The negative of the Gibbs free energy change for the gas-phase protonation reaction. | 902.1 |

Data sourced from Cheméo.

Implicit and Explicit Solvent Models in Computational Studies

When performing computational studies on molecules in solution, it is crucial to account for the effects of the solvent. This is achieved using either implicit or explicit solvent models.

Implicit solvent models (also known as continuum models) treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and is used in DFT calculations to investigate the stability and reactivity of compounds like N,N-dimethylpivalamide in a condensed phase. researchgate.net These models can provide valuable insights into the molecular basis of solubility by calculating solvent interaction energies. smolecule.com

Explicit solvent models involve the inclusion of individual solvent molecules in the simulation box along with the solute molecule. This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Molecular dynamics simulations of amides frequently employ explicit water models (like TIP3P) to accurately calculate solvation free energies and study the structure of the solvation shell around the molecule. researchgate.net The choice between an implicit and explicit model depends on the specific property being investigated and the desired balance between accuracy and computational cost.

Reaction Mechanisms and Kinetic Studies Involving N Methyltrimethylacetamide

Role as an Amide Initiator and Ligand in Polymerization Processes

In the field of polymer chemistry, the initiation step is crucial for achieving well-defined polymers with controlled architectures. Atom Transfer Radical Polymerization (ATRP) is a prominent example of a reversible-deactivation radical polymerization technique that allows for this control. ethz.chwikipedia.org The process typically involves an initiator (an alkyl halide), a transition metal complex as a catalyst (e.g., complexes of copper, iron, or ruthenium), and a ligand. wikipedia.org

The fundamental mechanism of ATRP relies on a reversible equilibrium between a small number of active propagating radicals and a majority of dormant species (the polymer chains with a terminal halogen). ethz.chwikipedia.org This equilibrium is established through the transfer of a halogen atom between the dormant chain and the transition metal catalyst. By keeping the concentration of active radicals low, termination reactions are minimized, leading to polymers with predictable molecular weights and narrow molecular weight distributions. ethz.ch

Atom Transfer Radical Polymerization (ATRP) Initiation Efficiency and Control

The efficiency of an initiator in ATRP is a critical factor for achieving a controlled polymerization process. An ideal initiation process should be rapid and complete, ensuring that all polymer chains begin to grow simultaneously. This leads to a linear increase in the polymer's molecular weight with monomer conversion and results in a low polydispersity index (PDI), typically close to 1.0. cmu.edu

Control in ATRP is characterized by several key features, as outlined in the table below. The "living" nature of the polymerization is confirmed by a linear first-order kinetic plot and a direct relationship between the number-average degree of polymerization and the ratio of consumed monomer to the initial initiator concentration. cmu.edu

Table 1: Characteristics of Controlled vs. Uncontrolled Polymerization in ATRP

KineticsMolecular WeightPolydispersity Index (PDI)Chain End FunctionalityWhile amides can be part of monomer structures, their direct use as initiators is less common than standard alkyl halides. The efficiency would depend on the ability of the N-C(O) bond to participate in the radical generation process under ATRP conditions.

Investigation of Catalyst-Amide Complexation and its Impact on Reaction Kinetics

In ATRP, all components within the reaction medium can influence the interactions that govern the polymerization equilibrium. cmu.edu The ligand's primary role is to solubilize the transition metal salt and adjust its redox potential to control the activity of the catalyst. However, other components, including solvents and even the monomer or polymer, can also act as ligands.

Comparative Kinetic Analysis with Ester Initiators

The choice of initiator is fundamental to controlling the ATRP process. Initiators are typically molecules with a structure R-X, where X is a halogen (like bromine or chlorine) and R is a group that can form a stable radical. ethz.ch The rate and efficiency of initiation are heavily influenced by the nature of the R group.

Participation in Advanced Organic Reactions as a Model Substrate

N-substituted amides are frequently used as model substrates in mechanistic and kinetic studies of organic reactions due to their stability and representative nature of the amide bond found in more complex molecules. For example, N-methylacetamide has been employed to investigate the kinetics and mechanisms of amide hydrolysis in high-temperature water. psu.edu Such studies provide fundamental insights into reaction pathways, pH dependence, and the influence of substituents on reaction rates. psu.edu

Similarly, N-Methyltrimethylacetamide could serve as a valuable model substrate in various advanced organic reactions. Its bulky tert-butyl group could be used to probe steric effects in catalytic reactions, while the N-methyl group provides a site for studying selective N-alkylation or N-dealkylation processes. The use of structurally well-defined model substrates is essential for developing and optimizing new synthetic methodologies, including those for selective methylation, which is a key transformation in the synthesis of pharmaceuticals. researchgate.net

Catalytic Transformations and Selectivity Studies

The functionalization of amides is a significant area of research in organic synthesis. Catalytic methods offer efficient and selective routes to modify the amide group, which is otherwise known for its low reactivity.

Homogeneous Catalysis for Amide Functionalization

Homogeneous catalysis provides powerful tools for the selective functionalization of molecules under mild conditions. In the context of amides, transition-metal catalysts have been developed for reactions such as N-methylation and N-formylation. nih.govresearchgate.net A sustainable approach involves using carbon dioxide (CO₂) as an abundant and non-toxic C1 source for these transformations, often in the presence of a reducing agent like a silane. nih.govresearchgate.net

Recent research has highlighted various catalytic systems for these reactions. For instance, a catalyst composed of zinc acetate and 1,10-phenanthroline has proven effective for the N-formylation and N-methylation of amines using CO₂. researchgate.net Another approach involves the tandem conversion of aldoximes into N-methylated amides using a ruthenium(II) catalyst and methanol as the methylating agent. researchgate.net This process proceeds through a "hydrogen borrowing" mechanism where the catalyst facilitates the rearrangement of the aldoxime to a primary amide, which is then methylated in situ. researchgate.net

These catalytic strategies are crucial for the synthesis of N-methylated compounds, which are prevalent in pharmaceuticals and other biologically active molecules. researchgate.net The development of such catalytic transformations often relies on understanding the reaction mechanisms and factors controlling selectivity, which can be elucidated using model substrates.

Table 2: Summary of Catalytic Systems for Amide Functionalization

researchgate.netresearchgate.netresearchgate.netHeterogeneous Catalytic Systems in Amide Chemistry

The study of reaction mechanisms and kinetic profiles of amide synthesis, particularly concerning this compound (also known as N,N-dimethylpivalamide), within heterogeneous catalytic systems is a specialized area of chemical research. Despite the broad interest in catalytic amide formation due to its industrial relevance, specific and detailed research findings, including comprehensive reaction mechanisms and kinetic data tables for this compound using heterogeneous catalysts, are not extensively available in publicly accessible scientific literature.

The synthesis of tertiary amides, such as this compound, typically involves the reaction of a carboxylic acid or its derivative with a secondary amine. Heterogeneous catalysts are employed to facilitate this reaction, offering advantages in terms of catalyst separation and reusability. The general mechanism for such reactions often involves the activation of the carboxylic acid on the surface of the catalyst.

In principle, the catalytic cycle for the formation of this compound from trimethylacetic acid (pivalic acid) and dimethylamine (B145610) over a solid acid catalyst would likely proceed through the following conceptual steps:

Adsorption of Reactants: Both trimethylacetic acid and dimethylamine adsorb onto the active sites of the heterogeneous catalyst.

Activation of Carboxylic Acid: The catalyst's active sites, often Lewis or Brønsted acidic sites, interact with the carbonyl oxygen of the trimethylacetic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The adsorbed dimethylamine then acts as a nucleophile, attacking the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate on the catalyst surface.

Dehydration: The tetrahedral intermediate undergoes dehydration, facilitated by the catalyst, to form the amide bond. This is often the rate-determining step.

Desorption of Product: The final product, this compound, and the water molecule desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

While this represents a plausible general mechanism, the specific intermediates, transition states, and the influence of the catalyst's surface properties (e.g., acidity, porosity, and morphology) on the reaction kinetics for this compound have not been sufficiently detailed in dedicated research studies. Consequently, the generation of specific data tables detailing kinetic parameters such as reaction rates, activation energies, and turnover frequencies for the heterogeneous catalytic synthesis of this compound is not possible based on the currently available scientific literature.

Further focused research, including experimental kinetic studies and computational modeling, would be necessary to elucidate the precise reaction pathways and quantify the kinetic behavior of this compound formation in various heterogeneous catalytic systems. Such studies would be invaluable for the optimization of reaction conditions and the design of more efficient and selective catalysts for the synthesis of this and other sterically hindered tertiary amides.

Based on comprehensive searches for "this compound" and its synonyms, including "N-methylpivalamide" and "N,2,2-trimethylpropanamide," there is a notable absence of specific published research literature focusing on its supramolecular interactions and crystal engineering as outlined in the request. While database entries confirm the compound's basic properties, detailed experimental studies on its molecular recognition, self-assembly, hydrogen bonding networks, and co-crystallization strategies are not available in the public domain.

The provided outline requires in-depth, scientifically accurate data from research findings. Without such source material, it is not possible to generate a thorough and factual article that strictly adheres to the requested sections and subsections. General principles of supramolecular chemistry and crystal engineering of amides exist, but applying them to this compound without specific experimental data would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific research on this specific compound.

Supramolecular Interactions and Crystal Engineering of N Methyltrimethylacetamide Systems

Crystal Engineering Principles and Applications

Polymorphism and Pseudopolymorphism Investigations of N-Methyltrimethylacetamide

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of dedicated studies on the polymorphism and pseudopolymorphism of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates), are critical areas of investigation in crystal engineering and pharmaceutical sciences. However, to date, research on these specific phenomena in this compound has not been reported in publicly accessible literature.

Detailed searches for experimental or computational studies that identify, characterize, or predict different polymorphic or pseudopolymorphic forms of this compound have yielded no specific results. Consequently, there are no published data on the distinct crystal packing arrangements, thermodynamic relationships between potential polymorphs, or the formation of solvates or hydrates for this compound.

This lack of information precludes a detailed discussion of its polymorphic landscape or the influence of different solvents on its crystal structure. Further research, including systematic polymorph screening through various crystallization techniques and characterization by methods such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy, would be necessary to elucidate the solid-state chemistry of this compound.

The following data tables, which would typically present crystallographic and thermodynamic data for different forms, remain empty to reflect the current state of knowledge.

Table 1: Crystallographic Data for Polymorphs of this compound

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Data Not Available | - | - | - | - | - | - | - | - | - |

Table 2: Physicochemical Properties of this compound Forms

| Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Solubility (mg/mL in water at 25°C) |

| Data Not Available | - | - | - |

Biological and Biochemical Applications of N Methyltrimethylacetamide and Its Analogues

Interactions with Other Biomolecular SystemsNo research is available describing the interaction of N-Methyltrimethylacetamide with other biomolecular systems.

Analytical Methodologies for Characterizing Biological Interactions

The characterization of the biological interactions of this compound and its analogues has been pivotal in understanding their role as mimics of acetylated lysine (B10760008) residues, particularly in the context of epigenetic reader domains. A key analytical methodology employed for this purpose is X-ray crystallography. This technique has provided high-resolution structural data, elucidating the precise binding modes of these compounds within the acetyl-lysine binding pockets of bromodomains.

Notably, direct X-ray crystallography was utilized to determine the binding orientation of this compound within the first bromodomain of BRD4 (BRD4(1)). rsc.orgacs.org The resulting crystal structure (PDB ID: 4IOO) revealed that this compound successfully mimics the interactions of the natural acetyl-lysine ligand. acs.orgresearchgate.net This structural information is crucial for the rational design of more potent and selective inhibitors.

In a similar vein, the crystal structure of this compound in complex with the bromodomain of BAZ2B has also been determined. acs.org Comparative analysis of the binding modes in BRD4 and BAZ2B showed that this compound binds less deeply in the BAZ2B pocket. acs.org This difference is attributed to variations in the amino acid residues lining the binding site, specifically the difference in side-chain length between Leu94 in BRD4 and Val1898 in BAZ2B. acs.org

Fragment docking, an in silico screening method, has also been employed to predict the binding of small molecules like this compound to bromodomains. acs.org The program SEED was used to dock a library of fragments into the BAZ2B bromodomain, with subsequent experimental validation by X-ray crystallography. acs.org This combined computational and experimental approach has proven efficient in identifying novel scaffolds for inhibitor development. acs.org

The following table summarizes the key analytical methodologies and findings related to the biological interactions of this compound:

| Target Protein | Analytical Methodology | Key Findings | Reference |

| BRD4(1) | X-ray Crystallography | Determined the binding mode of this compound as an acetyl-lysine mimic. | rsc.orgacs.orgresearchgate.net |

| BAZ2B | X-ray Crystallography | Revealed a shallower binding mode compared to BRD4 due to differences in the binding pocket. | acs.org |

| BAZ2B | Fragment Docking (SEED) | Predicted the binding of fragments, which was subsequently confirmed by crystallography. | acs.org |

Development as Chemical Probes for Biological Pathways

The identification of this compound as a fragment that effectively mimics acetyl-lysine has spurred its use as a foundational scaffold for the development of more complex and potent chemical probes. rsc.orgrsc.org Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the interrogation of its biological function in cellular and organismal systems. rsc.org The development of such probes is a critical step in validating new drug targets and understanding complex biological pathways. rsc.org

The journey from a simple fragment like this compound to a highly selective chemical probe involves a process of structure-based drug design and medicinal chemistry optimization. rsc.org The initial crystallographic data on the binding of this compound provides a detailed map of the interactions between the fragment and the target protein. rsc.orgacs.org This information allows chemists to strategically add chemical functionalities to the fragment scaffold to enhance binding affinity and selectivity.

An illustrative example of this process is the optimization of fragments that, like this compound, mimic the acetyl-lysine headgroup. By elaborating on these core structures, researchers have successfully developed potent chemical probes for various epigenetic targets. rsc.org For instance, the optimization of an indolizine (B1195054) fragment, which also binds to the acetyl-lysine pocket of BET bromodomains, led to the development of GSK-2801, a chemical probe with a distinct selectivity profile for BAZ2A/B. rsc.org This demonstrates the principle that even common acetyl-lysine mimicking fragments can be elaborated to achieve selectivity for different protein families. rsc.org

The development of chemical probes originating from fragments like this compound follows a general workflow:

Fragment Identification: High-throughput screening or fragment-based screening (including X-ray crystallography) identifies small, low-affinity binders like this compound. rsc.orgacs.org

Structural Characterization: X-ray crystallography or NMR spectroscopy is used to determine the precise binding mode of the fragment to the target protein. rsc.org

Structure-Guided Optimization: Medicinal chemistry efforts focus on modifying the fragment to improve its potency and selectivity. This often involves targeting adjacent pockets or exploiting unique features of the target's binding site. rsc.org

Biological Validation: The resulting chemical probes are then used in cellular assays to investigate the biological consequences of inhibiting the target protein, thus elucidating its role in various biological pathways.

This fragment-based approach, starting with simple molecules such as this compound, has become a powerful strategy in chemical biology for the creation of sophisticated tools to dissect complex biological systems. rsc.org

Environmental Fate and Remediation Research

Biodegradation Pathways and Mechanisms

The biological breakdown of N-methylated amides is a crucial process for their removal from the environment. This typically involves microbial action that transforms the parent compound into simpler, less harmful substances.

The biodegradation of N,N-dimethylacetamide (DMAc), a close structural analog of N-Methyltrimethylacetamide, has been observed to proceed through several microbial pathways. A primary route of degradation involves the cleavage of the amide bond, leading to the formation of dimethylamine (B145610) (DMA) and acetate. nih.govnih.govmdpi.com This initial step is critical as it breaks down the complex amide structure into more readily metabolizable components.

Several microbial species have been identified for their capacity to degrade DMAc and can be considered key players in the potential biodegradation of this compound. One such bacterium is Rhodococcus sp. strain B83, which is capable of utilizing DMAc as its sole source of carbon and nitrogen. nih.gov Studies have shown that this strain can tolerate high concentrations of DMAc and efficiently break it down. nih.gov Other bacteria, such as Pseudomonas aeruginosa, have also been implicated in the degradation of fatty acid amides, suggesting a broad capability among certain bacterial genera to metabolize amide compounds. nih.gov The aerobic biodegradation pathway for primary and secondary fatty acid amides by P. aeruginosa and Aeromonas hydrophila involves the initial hydrolysis of the amide bond to produce ammonium (B1175870) or amines, with the resulting fatty acids being immediately metabolized. nih.gov

The complete mineralization of these compounds often depends on the subsequent degradation of the amine intermediates. nih.gov For instance, the dimethylamine formed from DMAc degradation can be further broken down by microbial action.

| Microbial Species | Degraded Compound | Key Degradation Pathway | Reference |

|---|---|---|---|

| Rhodococcus sp. strain B83 | N,N-dimethylacetamide (DMAc) | Hydrolysis to dimethylamine (DMA) and acetate | nih.govnih.gov |

| Pseudomonas aeruginosa | Fatty acid amides | Hydrolysis of the amide bond | nih.gov |

| Aeromonas hydrophila | Fatty acid amides | Hydrolysis of the amide bond | nih.gov |

The enzymatic machinery within microorganisms is responsible for the biotransformation of N-methylated amides. While specific enzymes for this compound have not been identified, the hydrolysis of the amide bond is a common enzymatic reaction. researchgate.net Amidases are a class of enzymes that catalyze the hydrolysis of amides to produce a carboxylic acid and an amine. wikipedia.org

The enzymatic hydrolysis of tertiary amides, such as this compound, is generally considered more challenging than for primary and secondary amides due to steric hindrance. researchgate.netfiveable.me However, certain enzymes have evolved to accommodate these more complex substrates. For instance, research on Xaa-Pro peptidases demonstrates that some enzymes can hydrolyze planar tertiary amide bonds through a mechanism involving anti nucleophilic attack and protonation of the amide nitrogen. researchgate.netacs.org

The discovery of novel enzymes with the capability to degrade persistent N-methylated amides is an active area of research. Such enzymes could be harnessed for biotechnological applications in waste treatment and environmental remediation. The exploration of microbial genomes and metagenomes from contaminated environments is a promising approach for identifying new amidases and other relevant enzymes.

Abiotic Degradation Pathways and Environmental Persistence

In addition to biological processes, abiotic factors can also contribute to the degradation of N-methylated amides in the environment. These processes, however, are often slower than biodegradation and can lead to the long-term persistence of these compounds.

The hydrolysis of amides, a reaction with water, can occur under both acidic and alkaline conditions. chemguide.co.uk Generally, amides are relatively resistant to hydrolysis compared to other carboxylic acid derivatives like esters. fiveable.me The stability of the amide bond is attributed to resonance stabilization. libretexts.org

Under acidic conditions, the hydrolysis of amides is catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com This process typically requires strong acids and elevated temperatures to proceed at a significant rate. libretexts.org

Alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org While this can be more effective than neutral hydrolysis, tertiary amides are known to be particularly resistant to cleavage under these conditions as well. arkat-usa.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Photolytic degradation, or photolysis, involves the breakdown of a compound by light energy. While specific studies on the photolysis of this compound are lacking, research on related N-nitrosamides has shown that they can undergo photochemically induced cleavage of the nitrogen-nitrogen bond. sfu.ca The susceptibility of a compound to photolysis depends on its ability to absorb light in the environmentally relevant spectrum and the efficiency of the subsequent chemical reactions.

Thermal decomposition of N,N-dialkyl-amides has been observed to occur at elevated temperatures, producing a complex mixture of products including acids, ketones, imides, and other amides. iaea.org The presence of oxygen can significantly influence the rate and products of thermal degradation, suggesting an oxidative mechanism. iaea.org For instance, the thermal decomposition of lithium amides has been shown to proceed via an elimination mechanism to yield imines. rsc.org

Development of Environmental Remediation Strategies

Given the potential persistence of N-methylated amides in the environment, the development of effective remediation strategies is crucial. These strategies can be broadly categorized into biological and physicochemical methods.

Bioremediation approaches leverage the metabolic capabilities of microorganisms to degrade contaminants. The use of membrane bioreactors (MBRs) has shown promise for the treatment of wastewater containing high concentrations of DMAc. nih.govresearchgate.net MBRs combine biological degradation with membrane filtration, allowing for high biomass concentrations and efficient removal of the contaminant. nih.gov Constructed wetlands are another biological treatment option that can effectively degrade DMAc, with dimethylamine identified as the main intermediate. mdpi.comresearchgate.net

Physicochemical treatment processes are also being explored. Advanced oxidation processes (AOPs), such as the Fenton process, can generate highly reactive hydroxyl radicals that can non-selectively degrade organic pollutants. researchgate.net Photocatalytic oxidation using titanium dioxide (TiO2) has also been investigated for the degradation of DMAc in aqueous solutions. researchgate.net Other remediation technologies include adsorption onto materials like activated carbon, which can physically remove the contaminant from water. tandfonline.com

The selection of a particular remediation strategy depends on various factors, including the concentration of the contaminant, the volume of the contaminated medium, and cost-effectiveness. Often, a combination of different treatment methods may be required to achieve complete removal of persistent organic pollutants.

| Remediation Strategy | Description | Key Findings for Analogous Compounds (e.g., DMAc) | Reference |

|---|---|---|---|

| Membrane Bioreactor (MBR) | Combines biological degradation with membrane filtration. | High removal efficiency for DMAc and COD. Accumulation of dimethylamine (DMA) can occur. | nih.govresearchgate.net |

| Constructed Wetlands | Engineered systems that use natural processes involving vegetation, soil, and microorganisms to treat wastewater. | Complete degradation of DMAc with DMA as the main intermediate. High TOC removal rates. | mdpi.comresearchgate.net |

| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that generate highly reactive radicals to oxidize pollutants. | Fenton-like processes and photocatalytic oxidation with TiO2 have shown effectiveness in degrading DMAc. | researchgate.netresearchgate.net |

| Adsorption | Physical process where pollutants adhere to the surface of an adsorbent material. | Activated carbon and other adsorbents can be used to remove organic pollutants from water. | tandfonline.com |

Future Research Directions and Emerging Applications

Integration with Advanced Materials Science and Engineering

The exploration of N-Methyltrimethylacetamide within materials science remains a largely untapped frontier, yet its properties suggest several promising avenues for future research. The inherent stability and solvent characteristics of amides could position this compound as a valuable component in the formulation of advanced polymers and composite materials.

Future research could investigate its use as a high-performance solvent or plasticizer in the synthesis and processing of engineering plastics. Its polarity and thermal stability might offer advantages in dissolving specialized polymers or modifying their physical properties. Furthermore, the amide functional group presents a potential site for polymerization or grafting onto other material backbones. Research into creating novel polyamides or functionalized surfaces using this compound as a monomer or modifying agent could lead to materials with tailored thermal, mechanical, or chemical resistance properties. For instance, related amide compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been utilized as functionalized templates in the fabrication of molecularly imprinted polymers, suggesting a potential pathway for this compound in creating highly selective materials. nih.gov

Exploration of Novel Therapeutic and Diagnostic Modalities

One of the most promising areas for this compound is in the field of medicinal chemistry, specifically within fragment-based drug discovery (FBDD). nih.govmdpi.com FBDD utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets like proteins and enzymes. nih.gov Due to its low molecular weight and simple structure, this compound is an ideal candidate for inclusion in fragment libraries. nist.govnih.gov

Detailed research has already demonstrated its utility in this area. Through X-ray crystallography, this compound has been used to map the binding interactions within the acetyl-lysine binding pocket of bromodomains, which are key epigenetic regulators and important targets for cancer and inflammatory diseases. This foundational work provides a starting point for designing more complex and potent inhibitors. The goal of FBDD is to identify such fragments that bind efficiently to a target, which can then be chemically elaborated into high-affinity lead compounds for drug development. nih.gov The democratization of drug discovery through fragment-based methods may allow more therapeutic ideas to be explored at a lower cost. youtube.com

While its role in therapeutics is emerging, the application of this compound in diagnostic modalities is a completely unexplored field. Future research could investigate the development of derivatized versions of the molecule, tagged with imaging agents or reporter groups, to serve as probes for detecting specific enzymes or binding proteins in biological samples.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NO | nist.govnih.gov |

| Molecular Weight | 115.17 g/mol | nist.govnih.gov |

| IUPAC Name | N,2,2-trimethylpropanamide | nih.gov |

| CAS Registry Number | 6830-83-7 | nist.gov |

Green Chemistry Principles in this compound Research

Applying the principles of green and sustainable chemistry to the lifecycle of this compound presents a significant opportunity for future research. strath.ac.ukmlsu.ac.in This involves developing environmentally benign methods for its synthesis and exploring its potential use as a greener alternative to more hazardous industrial chemicals.

Current research priorities could focus on:

Greener Synthesis Routes: Future work should aim to replace traditional synthesis methods with more sustainable alternatives. This could include the use of catalytic processes to minimize waste, employing solvents derived from renewable sources, and designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. mlsu.ac.in

Application as a Green Solvent: Many widely used polar aprotic solvents, such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), are facing increasing regulatory restrictions due to their toxicity. sigmaaldrich.comsigmaaldrich.com Research is needed to evaluate the physical and toxicological properties of this compound to determine its viability as a safer, biodegradable, and more sustainable substitute in applications like polymer processing or chemical synthesis. rsc.orgresearchgate.net

Interdisciplinary Research Frontiers and Translational Studies

The future potential of this compound can best be realized through interdisciplinary collaboration and translational research that bridges fundamental discoveries with real-world applications.

The use of this compound as a chemical probe in FBDD exemplifies this interdisciplinary nature, requiring the combined expertise of synthetic chemists, structural biologists, and pharmacologists to move from a fragment hit to a drug candidate. This process involves a translational pathway:

Basic Research: Identifying the initial binding of this compound to a therapeutic target using biophysical methods.

Medicinal Chemistry: Synthesizing derivatives to improve binding affinity and selectivity.

Preclinical Studies: Evaluating the efficacy and safety of optimized lead compounds in cellular and animal models of disease.

Furthermore, potential applications in materials science would necessitate collaboration between organic chemists and materials engineers to design and synthesize novel polymers and evaluate their properties. As research into this compound matures, these interdisciplinary partnerships will be crucial for translating foundational chemical knowledge into innovative technologies and therapies. The exploration of its role in chemical biology, particularly as a tool to understand protein-ligand interactions, remains a fertile ground for future investigation. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Methyltrimethylacetamide, and how can its purity be validated?

- Synthesis : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting trimethylacetic acid chloride with methylamine under anhydrous conditions, followed by purification via fractional distillation .

- Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended for assessing purity. The compound should exhibit a single peak with ≥99% purity, as per USP guidelines for analogous acetamides . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can corroborate structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Work in a fume hood to minimize inhalation exposure. Store in a cool, dry, nitrogen-purged environment to prevent degradation .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Structural Confirmation : Use -NMR and -NMR to verify methyl and carbonyl groups. Compare spectral data to reference libraries .

- Thermal Stability : Differential scanning calorimetry (DSC) can determine melting points and decomposition temperatures. For example, analogous acetamides exhibit stability up to 150°C .

- Solubility Profiling : Conduct polarity-based solubility tests in solvents like water, ethanol, and dichloromethane to guide experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Case Study Approach : If NMR or MS data conflicts with expected structures, cross-validate using high-resolution MS (HRMS) and 2D-NMR techniques (e.g., COSY, HSQC). For example, unexpected peaks in acetamide derivatives may arise from tautomerism or impurities—methods outlined in structural studies of N-(2,4,6-trimethylphenyl)acetamides can be adapted .

- Reference Standards : Use certified reference materials (CRMs) to calibrate instruments and eliminate baseline noise .